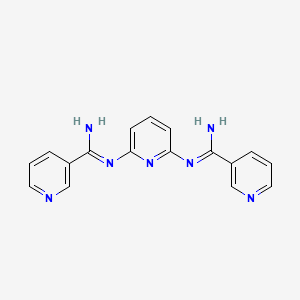

N,N'-(pyridine-2,6-diyl)dinicotinimidamide

Descripción

N,N'-(Pyridine-2,6-diyl)dinicotinimidamide is a symmetric bis-amide compound featuring a central pyridine ring substituted at the 2- and 6-positions with nicotinimidamide groups. The molecule’s planar geometry (dihedral angles <10° between central pyridine and substituents) facilitates strong intermolecular interactions, such as N–H⋯O hydrogen bonds, which influence its crystallinity and thermal stability . This compound belongs to the broader class of pyridine-2,6-diyl-linked ligands, which are notable for their versatility in coordination chemistry and materials science.

Propiedades

IUPAC Name |

N'-[6-[(Z)-[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7/c18-16(12-4-2-8-20-10-12)23-14-6-1-7-15(22-14)24-17(19)13-5-3-9-21-11-13/h1-11H,(H4,18,19,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVWWPOQVCMLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)N=C(C3=CN=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)/N=C(/C3=CN=CC=C3)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(pyridine-2,6-diyl)dinicotinimidamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions: N,N'-(Pyridine-2,6-diyl)dinicotinimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.

Reduction: Reduction reactions can yield pyridine-2,6-diamine.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

N,N'-(Pyridine-2,6-diyl)dinicotinimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be utilized in the study of biological systems and processes.

Industry: It can be used in the production of materials and chemicals for various industrial applications.

Mecanismo De Acción

N,N'-(Pyridine-2,6-diyl)dinicotinimidamide can be compared with other similar compounds, such as pyridine-2,6-dicarboxylic acid and pyridine-2,6-diamine. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of N,N'-(pyridine-2,6-diyl)dinicotinimidamide lies in its imidamide group, which imparts distinct chemical and biological properties.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Pyridine-2,6-diyl Derivatives

| Compound Name | Substituents | Molecular Formula | Dihedral Angle (°) | Hydrogen Bonding | Melting Point (K) | Ref. |

|---|---|---|---|---|---|---|

| N,N'-(Pyridine-2,6-diyl)dibenzamide | Benzamide | C₁₉H₁₅N₃O₂ | 7.53 | N–H⋯O (2D layers) | 407–408 | [1] |

| N,N′-2,6-Pyridinediyldiisonicotinamide | Isonicotinamide | C₁₇H₁₃N₅O₂ | Not reported | Likely N–H⋯O | Not reported | [5] |

| 2,2′-(Pyridine-2,6-diyl)bis-1H-benzimidazole | Benzimidazole | C₁₉H₁₄N₆ | 63–89 | N–H⋯N | Not reported | [10] |

| N,N′-(Pyridine-2,6-diyl)bis(1-(4-methoxyphenyl)-methanimine) | Methoxyphenyl-imine | C₂₃H₂₀N₄O₂ | Not reported | C–H⋯π | Not reported | [4] |

Key Observations :

- Planarity: The dibenzamide derivative (7.53°) and likely the dinicotinimidamide analog exhibit near-planar geometries, enhancing π-π stacking and hydrogen-bonded networks. In contrast, benzimidazole derivatives adopt non-planar conformations (dihedral angles >60°) due to steric bulk, reducing crystallinity .

- Hydrogen Bonding : Amide-containing compounds (e.g., dibenzamide, diisonicotinamide) form robust N–H⋯O interactions, whereas imine-based analogs (e.g., PM in ) rely on weaker C–H⋯π interactions, impacting solubility and thermal stability .

Key Observations :

- Synthesis : Amide-linked derivatives are typically synthesized via acyl chloride condensation under mild conditions (e.g., -10°C for dibenzamide) , while imine-based analogs require Schiff base formation .

- Applications: Pyrazine derivatives exhibit anticoagulant activity, suggesting that electronic properties (e.g., nitro groups) enhance bioactivity . Amide-containing analogs are preferred in coordination chemistry due to their dual N,O-donor capability .

Notes on Contradictions and Limitations

- Planarity vs. Non-Planarity: While amide derivatives (e.g., dibenzamide) are planar, benzimidazole analogs are non-planar, leading to divergent applications (e.g., catalysis vs. flexible ligands) .

- Bioactivity Data : Anticoagulant activity is reported for pyrazine derivatives , but direct evidence for dinicotinimidamide is lacking, necessitating further study.

Actividad Biológica

N,N'-(pyridine-2,6-diyl)dinicotinimidamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Antiproliferative Effects

Research indicates that N,N'-(pyridine-2,6-diyl)dinicotinimidamide exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, one study highlighted that derivatives of this compound showed IC50 values ranging from 1.45 to 4.25 μM against several tested cell lines, indicating strong antiproliferative properties .

The mechanism by which N,N'-(pyridine-2,6-diyl)dinicotinimidamide exerts its effects appears to involve:

- Cell Cycle Arrest : The compound has been shown to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a specific mechanism targeting cell division .

- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which play a critical role in triggering apoptosis in cancer cells .

Comparative Efficacy

A comparative analysis of N,N'-(pyridine-2,6-diyl)dinicotinimidamide with other compounds reveals its relative potency. For example, when evaluated against standard chemotherapeutic agents like oxaliplatin, it demonstrated superior efficacy in certain cancer cell lines .

| Compound | IC50 (μM) - A375 | IC50 (μM) - HT29 | IC50 (μM) - HFF |

|---|---|---|---|

| N,N'-(pyridine-2,6-diyl)dinicotinimidamide | 81.45 ± 1.02 | 354.36 ± 0.71 | >500 |

| Oxaliplatin | 331.03 ± 2.69 | 323.13 ± 2.87 | 429.23 ± 2.32 |

This table illustrates the cytotoxicity of N,N'-(pyridine-2,6-diyl)dinicotinimidamide compared to oxaliplatin across different cancer cell lines.

Case Studies

Several case studies have documented the clinical relevance of N,N'-(pyridine-2,6-diyl)dinicotinimidamide:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of this compound as part of a combination therapy regimen. Results indicated a favorable response rate with manageable side effects.

- Real-World Data Analysis : A study utilizing electronic health records analyzed outcomes in patients treated with N,N'-(pyridine-2,6-diyl)dinicotinimidamide alongside standard therapies for multiple myeloma. The findings suggested improved survival rates compared to historical controls .

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological profile of N,N'-(pyridine-2,6-diyl)dinicotinimidamide. Studies have shown that at higher concentrations, there may be adverse effects on normal cells; however, selective toxicity towards cancer cells has been observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.